molecular formula C12H8N4O2S B2450715 (5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 866008-41-5

(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B2450715
CAS No.: 866008-41-5
M. Wt: 272.28
InChI Key: PIDMTSLWEQCJKK-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[4-(1H-1,2,4-Triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione ( 866008-41-5) is a synthetic derivative based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry research . This compound features a Z-configured methylidene bridge at the 5th position of the TZD ring, linked to a phenyl substituent bearing a 1,2,4-triazole group. With the molecular formula C12H8N4O2S and a molecular weight of 272.29 g/mol, it serves as a valuable molecular building block for the design and synthesis of novel bioactive molecules . The core TZD moiety is a privileged structure in pharmaceutical research, known to interact with biological targets such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . TZDs act as insulin sensitizers by binding to and activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism . This mechanism can improve insulin resistance in peripheral tissues and has established TZDs as a foundational class in metabolic disease research. Furthermore, research indicates that TZD derivatives can also exhibit antimicrobial properties, potentially through the inhibition of bacterial cytoplasmic enzymes like Mur ligases, which are essential for peptidoglycan cell wall synthesis . The 1,2,4-triazole moiety in this specific compound is itself a pharmacologically active heterocycle, which may contribute to or modulate its overall biological profile, making it a compelling candidate for multi-target therapeutic research . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(5Z)-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c17-11-10(19-12(18)15-11)5-8-1-3-9(4-2-8)16-7-13-6-14-16/h1-7H,(H,15,17,18)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDMTSLWEQCJKK-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with thiazolidinedione under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antioxidant Properties

Thiazolidine-2,4-dione derivatives have been extensively studied for their antioxidant capabilities. Research indicates that these compounds can mitigate oxidative stress, which is implicated in numerous diseases such as diabetes and cancer. A study synthesized new phenolic derivatives of thiazolidine-2,4-dione and evaluated their antioxidant activities through various assays. The results showed that some derivatives exhibited potent antiradical properties comparable to established antioxidants .

Key Findings:

  • Compounds 5f and 5l demonstrated significant antiradical activity.
  • The antioxidant capacity correlated with the energy levels of frontier orbitals and the O–H bond dissociation energy of the phenolic groups.

Antimicrobial Activity

The compound's structure allows it to interact with biological systems effectively, leading to potential antimicrobial applications. Thiazolidine derivatives have shown activity against various bacterial and fungal strains. For instance, derivatives have been synthesized and tested against several pathogens, revealing promising results in inhibiting microbial growth .

Summary of Antimicrobial Studies:

  • Synthesis : New thiazolidine derivatives were created using various synthetic routes.
  • Testing : Compounds were evaluated for efficacy against specific bacterial strains.
  • Results : Several compounds exhibited significant antimicrobial activity.

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been a focal point in recent research. The compound (5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is believed to exhibit cytotoxic effects against various cancer cell lines. Studies have indicated that these compounds can induce apoptosis in cancer cells through different mechanisms .

Notable Observations:

  • Mechanism : The anticancer activity is thought to be mediated by the inhibition of specific cellular pathways.
  • Cell Lines Tested : Various human cancer cell lines have been used to assess the cytotoxic effects of synthesized thiazolidine derivatives.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of thiazolidine derivatives and their biological activities is crucial for drug development. Research has focused on modifying different substituents on the thiazolidine core to enhance pharmacological properties .

Table: Structure-Activity Relationship Insights

CompoundModificationActivity TypeObserved Effect
5fBiphenolic structureAntioxidantHigh radical scavenging
5lPhenolic groups in ortho positionAntioxidantComparable to reference antioxidants
20bTriazole moiety additionAnticancerInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, enhancing its binding affinity and selectivity. The thiazolidinedione moiety can interact with various biological pathways, potentially inhibiting the growth of cancer cells or microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to the combination of the triazole and thiazolidinedione moieties, which may result in synergistic biological activities. This dual functionality can enhance its potential as a therapeutic agent compared to compounds with only one of these moieties.

Biological Activity

(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, antidiabetic, and anticancer effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H10_{10}N4_{4}O2_{2}S
  • Molecular Weight : 286.31 g/mol
  • CAS Number : 866008-42-6
PropertyValue
Boiling Point505.0 ± 60.0 °C (Predicted)
Density1.46 ± 0.1 g/cm³ (Predicted)
pKa2.12 ± 0.10 (Predicted)

Antimicrobial Activity

Research indicates that derivatives of thiazolidinediones exhibit significant antimicrobial properties. A study by Alagawadi et al. (2010) evaluated various thiazolidinedione derivatives and found that certain compounds demonstrated promising antibacterial and antifungal activities against several strains of bacteria and fungi .

Case Study : In vitro tests showed that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against Staphylococcus aureus and Candida albicans.

Antidiabetic Activity

Thiazolidinediones are known for their role as insulin sensitizers in the management of diabetes mellitus. Studies have shown that this compound can inhibit protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment.

Research Findings : A recent QSAR study indicated that modifications in the thiazolidinedione structure could enhance PTP1B inhibitory activity. The compound's ability to interact with the PTP1B enzyme suggests it may help improve insulin signaling pathways .

Anticancer Activity

Emerging research highlights the potential anticancer properties of thiazolidinedione derivatives. The compound has been implicated in inducing apoptosis in cancer cell lines through various mechanisms.

Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 30 µM after 48 hours of exposure .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits PTP1B and other enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells leading to apoptosis.
  • Reactive Oxygen Species (ROS) : Increased ROS production has been observed in treated cancer cells, contributing to cell death.

Q & A

Q. What are the established synthetic routes for (5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized?

The compound is synthesized via a Knoevenagel condensation between 4-(1H-1,2,4-triazol-1-yl)benzaldehyde and 1,3-thiazolidine-2,4-dione. Key steps include:

  • Reagent selection : Use acidic catalysts (e.g., piperidine or acetic acid) to promote imine formation and cyclization .
  • Solvent optimization : Ethanol or methanol under reflux (70–80°C) yields higher purity due to improved solubility of intermediates .
  • Purification : Recrystallization from DMF/ethanol mixtures enhances crystallinity .
  • Yield improvement : Excess aldehyde (1.2–1.5 eq.) drives the reaction to completion, achieving yields >75% .

Q. How is the compound characterized to confirm its structural identity and purity?

Routine characterization includes:

  • Spectroscopic analysis :
    • 1H/13C NMR : Peaks at δ 7.8–8.2 ppm (triazole protons) and δ 165–170 ppm (C=O groups) confirm the Z-configuration .
    • IR spectroscopy : Stretching bands at 1720 cm⁻¹ (thiazolidinedione C=O) and 1600 cm⁻¹ (C=N) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
  • HPLC : Purity >98% using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole ring) impact biological activity?

  • Docking studies : Substituents at the 4-position of the triazole ring enhance binding to targets like PPAR-γ (peroxisome proliferator-activated receptor gamma). For example:
    • Electron-withdrawing groups (e.g., -Cl) improve docking scores (e.g., −5.1 kcal/mol vs. −3.8 kcal/mol for unsubstituted analogs) by stabilizing hydrogen bonds .
    • Bulky groups reduce activity due to steric hindrance in the receptor’s hydrophobic pocket .
  • In vitro assays : Derivatives with 4-methoxy substituents show 2.5-fold higher antifungal activity (MIC = 8 µg/mL) against Candida albicans compared to parent compounds .

Q. What methodologies are used to resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Confirm IC50 values using standardized assays (e.g., MTT for cytotoxicity) .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Computational modeling : Compare molecular dynamics simulations (e.g., Desmond) with experimental docking scores to identify false positives .

Q. How can molecular docking and QSAR models guide the design of derivatives with enhanced pharmacokinetic properties?

  • Docking workflow :
    • Protein preparation : Optimize PPAR-γ (PDB: 2PRG) with Schrödinger’s Protein Preparation Wizard .
    • Grid generation : Focus on the ligand-binding domain (coordinates: x=12.4, y=−5.8, z=22.1) .
    • Scoring : Use Glide SP/XP scoring to rank derivatives .
  • QSAR parameters :
    • LogP : Optimal range 2.5–3.5 for blood-brain barrier penetration .
    • Topological polar surface area (TPSA) : <90 Ų ensures oral bioavailability .

Q. What in vivo models are appropriate for evaluating the compound’s anticancer efficacy?

  • Xenograft models :
    • Colorectal cancer : HT-29 cells implanted in BALB/c nude mice (dose: 25 mg/kg/day, i.p.) reduce tumor volume by 60% at day 21 .
    • Toxicity monitoring : Serum ALT/AST levels and histopathology of liver/kidney tissues .
  • Pharmacokinetics : Plasma half-life (t1/2 = 4.2 hr) and AUC (48 µg·hr/mL) measured via LC-MS/MS .

Q. How can solubility challenges be addressed in formulation studies?

  • Cyclodextrin complexes :
    • HP-β-CD inclusion complexes improve aqueous solubility 20-fold (from 0.12 mg/mL to 2.5 mg/mL) .
    • Preparation : Kneading method with 1:2 molar ratio (compound:cyclodextrin) .
  • Nanoemulsions : Use Tween 80 and Labrafil (1:1 ratio) to achieve particle size <150 nm .

Methodological Notes

  • Contradictory data resolution : Cross-validate assays (e.g., SPR vs. ITC for binding affinity) and apply Bland-Altman statistical analysis .
  • Advanced characterization : Single-crystal X-ray diffraction confirms stereochemistry (CCDC deposition recommended) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.